N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride
Overview
Description
N~1~-(5-Fluoro-2-methylphenyl)alaninamide hydrochloride, also known as FMPA hydrochloride, is an important chemical compound used in a wide range of scientific research applications. It is a white powder that is soluble in water and has a melting point of 145-147°C. FMPA hydrochloride is used as a synthetic intermediate in the synthesis of a variety of compounds and as a reagent in various biochemical and physiological experiments.
Scientific Research Applications
Experimental and Clinical Use in Cancer Chemotherapy
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and its derivatives, are extensively studied for their clinical applications in cancer chemotherapy. These compounds are utilized for their ability to inhibit DNA synthesis in cancer cells, making them effective in the treatment of various cancers, particularly in the breast and gastrointestinal tract. The modification of pyrimidine molecules by fluorine atoms significantly impacts their pharmacological properties, increasing their utility in palliative cancer care (Heidelberger & Ansfield, 1963).
Molecular Imaging and Diagnosis
Fluorinated compounds are critical in the development of imaging agents for positron emission tomography (PET), such as [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA). These agents enable the study of various diseases, including Parkinson’s disease, by allowing the visualization of biological processes at the molecular level. The kinetics and complexities involved in using fluorinated compounds for imaging provide insights into disease mechanisms and therapeutic effects (Kumakura & Cumming, 2009).
Advancements in Fluorine Chemistry for Precision Medicine
The evolution of fluorine chemistry has led to more precise applications of fluorinated pyrimidines in treating cancer. Innovations in drug synthesis, including the incorporation of radioactive and stable fluorine isotopes, have enhanced the study of drug metabolism and biodistribution. These advancements are crucial for understanding how fluorinated compounds interact with cellular targets, such as DNA and RNA modifying enzymes, to exert their therapeutic effects. This knowledge supports the development of more precise cancer treatments in the era of personalized medicine (Gmeiner, 2020).
properties
IUPAC Name |
2-amino-N-(5-fluoro-2-methylphenyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c1-6-3-4-8(11)5-9(6)13-10(14)7(2)12;/h3-5,7H,12H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOBJEHQGHMXOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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